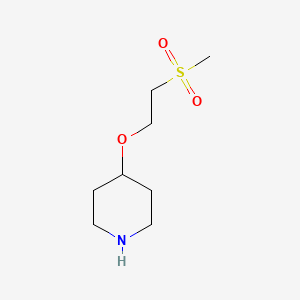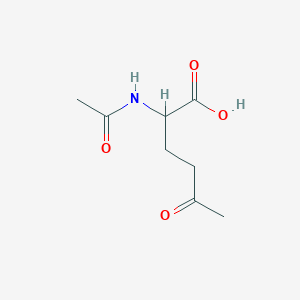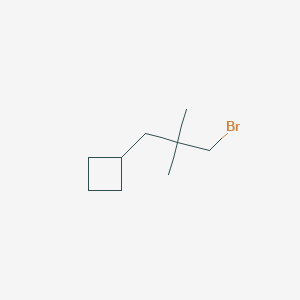![molecular formula C12H14N2 B13618503 Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
Methyl[2-(quinolin-6-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[2-(quinolin-6-yl)ethyl]amine is an organic compound that features a quinoline ring attached to an ethylamine group with a methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-6-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and ethylamine.
Alkylation: Quinoline is alkylated using ethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Methylation: The resulting product is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like ethanol or acetonitrile are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[2-(quinolin-6-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl[2-(quinolin-6-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with similar structural features but lacking the ethylamine and methyl groups.
Ethyl[2-(quinolin-6-yl)ethyl]amine: Similar structure but without the methyl group.
Methyl[2-(quinolin-6-yl)propyl]amine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
Methyl[2-(quinolin-6-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ethylamine groups enhance its reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N-methyl-2-quinolin-6-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-8-6-10-4-5-12-11(9-10)3-2-7-14-12/h2-5,7,9,13H,6,8H2,1H3 |
InChI-Schlüssel |
ZZHAIPOVHWIRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC2=C(C=C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/no-structure.png)





![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)


